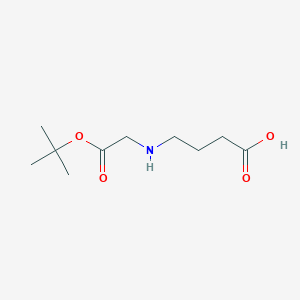
4-((Tert-butoxycarbonyl)methylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tert-butoxycarbonyl)methylamino)butanoic acid is a chemical compound with a complex structure that includes a butanoic acid backbone and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butoxycarbonyl)methylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((Tert-butoxycarbonyl)methylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
4-((Tert-butoxycarbonyl)methylamino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and proteins for biochemical studies.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-((Tert-butoxycarbonyl)methylamino)butanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, methyl ester
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3,3-dimethyl-
Uniqueness
What sets 4-((Tert-butoxycarbonyl)methylamino)butanoic acid apart from similar compounds is its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and other applications requiring selective protection of amine groups.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)7-11-6-4-5-8(12)13/h11H,4-7H2,1-3H3,(H,12,13) |
Clave InChI |
JELISUHKJFFCGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)
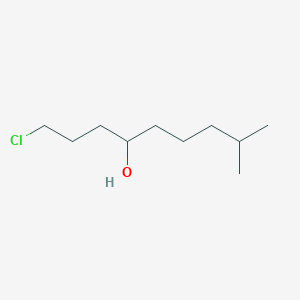
![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)


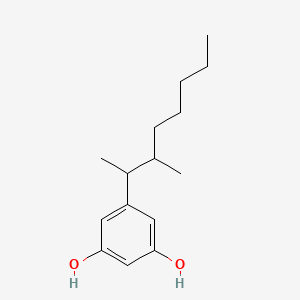
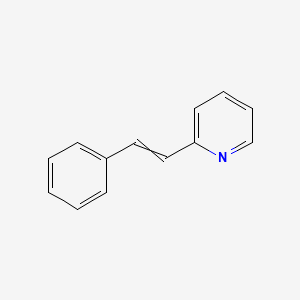
![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8765042.png)
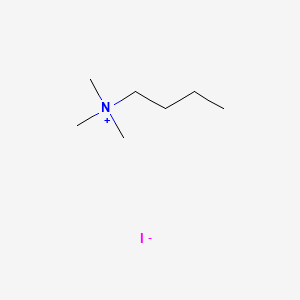
![METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B8765055.png)

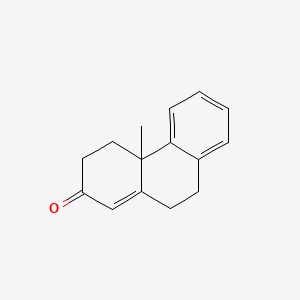
![1-Ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8765080.png)
